molecular formula C6H10BrNO B1440237 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole CAS No. 938458-87-8

5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

Cat. No. B1440237
M. Wt: 192.05 g/mol
InChI Key: AVZKDSYPBXYOLW-UHFFFAOYSA-N
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Description

The compound “5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole” belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The bromomethyl group in the compound suggests that it could undergo various substitution reactions. The exact reactions would depend on the reaction conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclization and Isoxazole Derivatives Synthesis

Research into the heterocyclization of ω-bromo-2-trichloroacetyl cycloalkanones has led to the regiospecific synthesis of a new series of brominated 3,4-polymethylene-5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles. These compounds, upon dehydration, yield brominated 3,4-polymethylene-5-trichloromethylisoxazoles, showcasing the versatility of brominated compounds in synthesizing isoxazole derivatives (Flores et al., 2009).

Liquid Crystalline Properties of Isoxazole Derivatives

A study focused on the synthesis of a new series of 4,5-dihydroisoxazole-5-carboxylate derivatives through a cycloaddition reaction. These derivatives exhibit liquid crystalline properties, contributing to the understanding of the structural requirements for liquid crystallinity in isoxazole-based compounds (Kotian et al., 2016).

Enzymatic Resolution and Biomimetic Synthesis

The enzymatic resolution of racemic mixtures of isoxazole derivatives has been explored for the synthesis of enantiomerically pure compounds. These processes underscore the potential of isoxazole compounds in synthesizing complex molecules with potential therapeutic applications (Cremonesi et al., 2009).

Synthesis of Anticancer Molecules

Isoxazole derivatives have been synthesized as valuable synthons for anticancer molecules. The development of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides highlights the potential of isoxazole derivatives in medicinal chemistry, particularly in the development of compounds capable of suppressing malignant growth (Chernysheva et al., 2017).

Novel Syntheses and Pharmacological Applications

Research on novel syntheses of dihydroisoxazolyl cyclopropane derivatives and their applications in pharmacology indicates the diverse chemical reactivity and potential therapeutic uses of isoxazole compounds. These studies provide insights into the structural and conformational aspects of isoxazole derivatives, furthering our understanding of their chemical and biological properties (Meneghetti & Artali, 2008).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These might involve in vitro and in vivo testing to determine the compound’s potential effects on biological systems .

Future Directions

The future directions for a compound would depend on its potential applications. This could involve further studies to optimize its synthesis, explore its reactivity, or investigate its potential uses .

properties

IUPAC Name

5-(bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZKDSYPBXYOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672375
Record name 5-(Bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

CAS RN

938458-87-8
Record name 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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